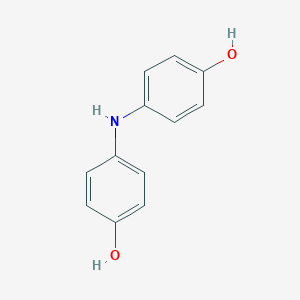

4,4'-Iminodiphenol

Beschreibung

Overview of Iminodiphenol Class in Organic Chemistry

In the realm of organic chemistry, the iminodiphenol class of compounds is characterized by a core structure featuring two phenol groups linked by an imino (-NH-) group. This structural arrangement imparts a unique combination of properties, including antioxidant capabilities and the potential for polymerization. cymitquimica.com The presence of both the hydroxyl (-OH) groups of the phenols and the secondary amine (-NH-) group makes these molecules versatile building blocks in synthesis. The general formula for this class can be represented by (HO-C₆H₄)₂NH. These functional groups are specific arrangements of atoms that define the chemical properties and reactivity of the compounds. studymind.co.uk

Historical Context and Significance of 4,4'-Iminodiphenol Investigations

Historically, the investigation of compounds related to this compound, such as 4-Aminobiphenyl, has been notable, particularly in the context of their use as rubber antioxidants and dye intermediates. nih.gov While specific historical details on the initial synthesis of this compound are not extensively documented in the provided search results, its significance has grown in various research and industrial applications. It is recognized as an impurity of Paracetamol (Acetaminophen) and is used as a reference material in pharmaceutical quality control. lgcstandards.com The compound's role as an inactive estrogen receptor ligand has also made it a subject of study in medicinal chemistry. cymitquimica.commedchemexpress.com

Structural Features and Chemical Framework of this compound

This compound, with the chemical formula C₁₂H₁₁NO₂, consists of a diphenylamine backbone where each phenyl ring is substituted with a hydroxyl group at the para (4) position. This structure, also known as 4-(4-hydroxyanilino)phenol, features two aromatic rings linked by a nitrogen atom. chemsrc.com The presence of both phenol and secondary amine functionalities within the same molecule allows it to participate in a variety of chemical reactions. cymitquimica.com It is soluble in organic solvents like Dimethyl sulfoxide (DMSO) but has limited solubility in water. cymitquimica.comarctomsci.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-hydroxyanilino)phenol chemsrc.com |

| CAS Number | 1752-24-5 chemsrc.com |

| Molecular Formula | C₁₂H₁₁NO₂ chemsrc.com |

| Molecular Weight | 201.22 g/mol |

| Boiling Point | 363 °C at 760 mmHg chemsrc.com |

| Flash Point | 158.8 °C chemsrc.com |

| Density | 1.32 g/cm³ chemsrc.com |

| Solubility in Water | 1753 mg/L (at 25 °C) |

| SMILES | C1=CC(=CC=C1NC2=CC=C(C=C2)O)O |

| InChI Key | YRUPBAWWCPVHFT-UHFFFAOYSA-N |

Eigenschaften

IUPAC Name |

4-(4-hydroxyanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUPBAWWCPVHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061945 | |

| Record name | Phenol, 4,4'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1752-24-5 | |

| Record name | 4,4′-Dihydroxydiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1752-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-iminobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-iminobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-iminodiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 4,4'-IMINOBIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT5H6Q4HYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4,4'-iminodiphenol

Strategies for 4,4'-Iminodiphenol Synthesis

The synthesis of this compound, a compound with a diphenylamine backbone, can be achieved through various chemical strategies. These methods primarily focus on the formation of the central amine linkage and the incorporation of the hydroxyl functional groups.

Catalytic Hydrogenation Routes from Nitrobenzene and 4-Aminophenol Precursors

Catalytic hydrogenation is a prominent method for synthesizing aromatic amines. In the context of this compound, this approach can be adapted from the synthesis of its analogue, p-aminophenol (PAP), from nitrobenzene. The industrial production of PAP often involves the partial hydrogenation of nitrobenzene to phenylhydroxylamine, which then undergoes a Bamberger rearrangement in the presence of an acid to form PAP. nih.gov This process is typically carried out using a platinum-on-carbon (Pt/C) catalyst in a multiphase system. researchgate.net A similar principle can be applied to produce this compound. For instance, the catalytic hydrogenation of 4,4'-dinitrodiphenylamine in the presence of a palladium-on-carbon (Pd/C) catalyst can yield this compound through the reduction of the nitro groups.

Another route involves the oxidative coupling of 4-aminophenol. In this method, an oxidizing agent like ferric chloride (FeCl₃) is used to dimerize 4-aminophenol, leading to the formation of the imino bridge through dehydrogenation.

The selective hydrogenation of nitrobenzene to p-aminophenol has been extensively studied, with efforts to maximize selectivity and productivity. researchgate.net Atomically precise gold clusters, such as Au₃₆(SR)₂₄, have shown exceptional selectivity (nearly 100%) for p-aminophenol by suppressing the over-hydrogenation to aniline. nih.govrsc.org This high selectivity is attributed to the cluster's ability to facilitate the necessary hydroxyl rearrangement and proton transfer of the phenylhydroxylamine intermediate. rsc.org Such advanced catalytic systems could potentially be adapted for the synthesis of this compound from appropriate precursors.

Table 1: Comparison of Catalytic Systems for Related Aminophenol Synthesis

| Catalyst System | Precursor | Product | Key Features |

| Pt/C, H₂SO₄ | Nitrobenzene | p-Aminophenol | Industrially relevant, involves Bamberger rearrangement. nih.gov |

| Pd/C | 4,4'-Dinitrodiphenylamine | This compound | Reduction of nitro groups to amines. |

| FeCl₃ | 4-Aminophenol | This compound | Oxidative coupling via dehydrogenation. |

| Au₃₆(SR)₂₄ | Nitrobenzene | p-Aminophenol | High selectivity, suppresses aniline formation. nih.govrsc.org |

| Ni Nanoparticles/C | 4-Nitrophenol | 4-Aminophenol | Efficient and reusable catalyst. rsc.org |

| BiPO₄/g-C₃N₄, NaBH₄ | 4-Nitrophenol | 4-Aminophenol | Rapid conversion in the dark. rsc.org |

Alternative Synthetic Approaches to the Diphenylamine Backbone

Beyond catalytic hydrogenation, several other named reactions are instrumental in constructing the diphenylamine core structure, which is central to this compound.

The Ullmann condensation is a classical method for forming diaryl ethers and amines. scispace.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. scispace.comnih.gov For diphenylamine synthesis, this could involve reacting an aniline derivative with an aryl halide in the presence of a copper catalyst and a base. google.comgoogle.com While effective, traditional Ullmann condensations often require harsh reaction conditions, such as high temperatures. scispace.com Modern variations have been developed to proceed under milder conditions, for example, using deep eutectic solvents as a benign reaction medium, which allows the reaction to occur at lower temperatures (60–100°C) in the absence of additional ligands. nih.gov

The Buchwald-Hartwig amination is a more contemporary and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. chemrxiv.orgrsc.org This reaction is widely used for the synthesis of triarylamines and other diphenylamine derivatives. rsc.org The process involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand. rsc.org The choice of ligand is crucial for the reaction's efficiency and can be tailored for a broad scope of substrates, including sterically hindered ones. rsc.org

The Chan-Lam coupling offers another alternative, utilizing a copper-catalyzed reaction between an amine and a boronic acid. reddit.com This method provides a complementary approach to the Buchwald-Hartwig amination for constructing the diphenylamine skeleton.

Table 2: Key Features of Alternative Synthetic Routes to Diphenylamine Backbone

| Reaction | Catalyst | Reactants | Key Characteristics |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Aryl Halide + Amine | Classic method, often requires high temperatures, but milder variations exist. scispace.comnih.govgoogle.com |

| Buchwald-Hartwig Amination | Palladium complex with phosphine ligand | Aryl Halide/Triflate + Amine | Highly versatile, broad substrate scope, milder conditions. chemrxiv.orgrsc.org |

| Chan-Lam Coupling | Copper | Amine + Boronic Acid | Complementary to Buchwald-Hartwig. reddit.com |

Mannich-type Reactions and Related Phenolic Coupling in Analogous Systems

While not a direct synthesis of this compound, Mannich-type reactions and other phenolic coupling methods are relevant in the synthesis of analogous structures. The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, resulting in an aminoalkylated product. In the context of phenols, this can lead to the introduction of amine functionalities.

Oxidative coupling of phenols is a significant reaction for forming C-C and C-O bonds between phenolic units. wikipedia.org This process can be catalyzed by various transition metal complexes and is fundamental in the biosynthesis of many natural products. umich.edu The mechanism often involves the generation of a phenoxy radical, which can then couple with another phenol or phenoxy radical. wikipedia.org While C-C coupling is common, selective C-O coupling can be more challenging to achieve. wikipedia.org

In systems analogous to this compound, such as the synthesis of Schiff base bridged phenolic diphenylamines, the combination of phenolic and diphenylamine moieties can lead to compounds with enhanced properties, like improved thermal stability and antioxidant activity. researchgate.net

Investigation of this compound Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the phenolic hydroxyl groups and the secondary amine linkage. These functional groups are susceptible to oxidation and can participate in polymerization reactions.

Oxidation Processes and Quinoneimine Formation

The oxidation of this compound can lead to the formation of quinoneimine structures. Phenols and aminophenols are known to undergo oxidation to form quinones and quinoneimines, respectively. researchgate.net For example, 4-aminophenol can be electrochemically oxidized to a quinoneimine. researchgate.net Similarly, the oxidation of 3-(diphenylamino)phenol can yield quinone derivatives.

The formation of a quinoneimine intermediate from 4-fluoro-N-methylaniline has been shown to proceed via a carbon oxidation reaction coupled with defluorination, mediated by flavin-containing monooxygenase 1 (FMO1). nih.gov This process involves a labile intermediate that leads to an electrophilic quinoneimine. nih.gov Quinoneimines are reactive species and have been studied as substrates for enzymes like quinone reductase. nih.gov

Polymerization Potential and Mechanism

The structure of this compound, with its reactive amine and phenol groups, makes it a potential monomer for polymerization. The polymerization can proceed through various mechanisms, including those involving the coupling of the aromatic rings or reactions at the functional groups.

Chain-growth polymerization is a common method for producing polymers from monomers with reactive functional groups. libretexts.org Ring-opening metathesis polymerization (ROMP) is another powerful technique, particularly for cyclic olefins, that proceeds via a metallacycle intermediate. wikipedia.org While not directly applicable to this compound in its non-cyclic form, the principles of metal-catalyzed polymerization are relevant.

The synthesis of polymers containing diphenylamine units is of interest for developing materials with specific electronic or antioxidant properties. For instance, the integration of different metal centers into a polymer backbone can significantly influence the resulting material's reactivity and physical properties. researchgate.net

Derivatization Reactions of Hydroxyl and Amine Functionalities

The chemical structure of this compound, featuring two phenolic hydroxyl (-OH) groups and a secondary amine (-NH-) group, offers multiple sites for derivatization reactions. These reactions are crucial for synthesizing a variety of derivatives with tailored properties for applications in materials science and medicinal chemistry. The reactivity of these functional groups allows for selective or comprehensive modification through reactions such as acylation, alkylation, and silylation.

Acylation: The hydroxyl and amine groups of this compound can be readily acylated using acyl chlorides or acid anhydrides to form esters and amides, respectively. The reaction of phenols with acyl chlorides, such as ethanoyl chloride, proceeds at room temperature to form phenyl esters and hydrogen chloride. nih.govnih.gov The reactivity can be enhanced by first converting the phenol to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. nih.gov Similarly, acid anhydrides react with phenols, typically with gentle warming, to yield esters and a carboxylic acid byproduct. nih.govnih.gov

The secondary amine group can also undergo acylation. The reaction of a primary or secondary amine with an acyl chloride results in the formation of an N-substituted amide. nih.govpusan.ac.kr For this reaction to proceed to completion, a base is often required to neutralize the hydrogen chloride that is formed. mdpi.com The reaction with acid anhydrides is also a common method for acylating amines, yielding an amide and a carboxylate. mfd.org.mk In the context of related compounds like 4-aminophenol, acylation with acetic anhydride is a key step in the synthesis of paracetamol. vt.edu

Alkylation: Alkylation of the hydroxyl groups of this compound leads to the formation of ethers. This can be achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov For aminophenols, selective O-alkylation can be achieved by first protecting the more reactive amino group, for example, by condensation with an aldehyde to form a Schiff base, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine to restore the amino group. medchemexpress.comresearchgate.net

N-alkylation of the secondary amine can also be accomplished. Direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation, forming tertiary amines and even quaternary ammonium salts. mdpi.commedchemexpress.com However, selective mono-N-alkylation of primary aromatic amines can be achieved under mild conditions promoted by potassium carbonate. medchemexpress.com Another method for selective N-alkylation involves the reductive amination of aldehydes or ketones. kpi.ua For aminophenols, selective N-alkylation can be performed via condensation with an aldehyde followed by reduction with a reagent like sodium borohydride. medchemexpress.comresearchgate.net

Silylation: The hydroxyl groups of this compound can be converted to silyl ethers, which are often used as protecting groups in organic synthesis due to their stability and ease of cleavage. mdpi.comresearchgate.net Common silylating agents include trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS), often used with a base like pyridine. google.com Silylating mixtures can derivatize alcohols and phenols efficiently. google.com The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. nih.gov

Polymerization Reactions: The difunctional nature of this compound, with two hydroxyl groups and an amine group that can act as a monomer linkage, makes it a valuable precursor in polymer synthesis. It can be used in the production of high-performance polymers such as polyimides and polyamides. vt.eduresearchgate.netoatext.com The synthesis of polyimides often involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid), which is then cyclized to the final polyimide. vt.eduresearchgate.netkoreascience.kr Polyamides can be synthesized through the polycondensation of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. google.comscielo.br The incorporation of the iminodiphenol moiety into polymer backbones can impart desirable properties such as thermal stability. mdpi.com

Below is a table summarizing the types of derivatization reactions applicable to the functional groups of this compound.

| Functional Group | Reaction Type | Reagent Class | Product |

| Hydroxyl (-OH) | Acylation | Acyl Chloride | Ester |

| Hydroxyl (-OH) | Acylation | Acid Anhydride | Ester |

| Hydroxyl (-OH) | Alkylation (Williamson Ether Synthesis) | Alkyl Halide (with base) | Ether |

| Hydroxyl (-OH) | Silylation | Silyl Halide (e.g., TMCS) | Silyl Ether |

| Amine (-NH-) | Acylation | Acyl Chloride | N-Substituted Amide |

| Amine (-NH-) | Acylation | Acid Anhydride | N-Substituted Amide |

| Amine (-NH-) | Alkylation | Alkyl Halide | Tertiary Amine |

| Amine (-NH-) | Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

| Both | Polymerization | Diacyl Chloride | Polyamide-ester |

| Both | Polymerization | Dianhydride | Polyetherimide |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical parameter influencing its storage, handling, and environmental fate. Its degradation can be initiated by thermal stress, oxidation, light, or hydrolysis under certain pH conditions.

Thermal Stability: this compound is generally stable under recommended storage conditions. medchemexpress.com However, at elevated temperatures, it undergoes thermal degradation. Thermal decomposition of the compound can release toxic nitrogen oxides (NOₓ). In the context of its use in the synthesis of high-performance polymers like polyimides, the thermal stability of the resulting polymer is a key feature. Polyimides derived from similar aromatic diamines are known for their high thermal stability, with decomposition temperatures often exceeding 400-500°C. researchgate.netmdpi.com The thermal degradation of polymers often proceeds through the cleavage of the weakest bonds in the polymer chain. For polyimides, this can involve the breakdown of the imide rings or the ether linkages if present. oatext.com

Oxidative Degradation: The phenolic hydroxyl groups and the secondary amine make this compound susceptible to oxidation. Oxidizing agents can convert the phenol groups into quinone-like structures. The oxidation of the closely related compound, 4-aminophenol, has been studied more extensively. Its degradation with hydrogen peroxide, catalyzed by enzymes, proceeds through the formation of p-benzoquinone and ammonia, followed by ring-opening to form smaller organic acids like maleic acid, fumaric acid, and oxalic acid, and ultimately mineralizing to carbon dioxide and water. researchgate.net A similar pathway could be anticipated for the phenolic moieties in this compound. The Fenton process (using ferrous ions and hydrogen peroxide) is also effective in degrading p-aminophenol, with optimal conditions at acidic pH. bibliotekanauki.pl Oxidative degradation can also be a concern for polymers derived from this compound, where exposure to oxygen, especially at elevated temperatures, can lead to chain scission and loss of mechanical properties. nih.govdymapak.comnih.gov

Photodegradation: Aromatic compounds, particularly phenols, can undergo photodegradation upon exposure to ultraviolet (UV) light. 4-Aminophenol absorbs light at 294 nm, which suggests it may be susceptible to direct photolysis by sunlight. nih.gov The photodegradation of phenolic compounds can be enhanced by photocatalysts like titanium dioxide (TiO₂), leading to mineralization. mdpi.comscielo.org.co For this compound, the presence of two phenolic rings suggests a potential for photodegradation, although specific studies on this compound are limited. The process would likely involve the generation of reactive oxygen species that attack the aromatic rings, leading to their cleavage and the formation of smaller, more oxidized products. researchgate.net

Hydrolytic Stability: The stability of this compound in aqueous environments at different pH values is important for its environmental fate. While specific data on its hydrolytic stability is scarce, the stability of the functional groups provides some insight. Ether linkages, which can be formed through derivatization, are generally stable to hydrolysis except under strongly acidic conditions. Ester and amide linkages, however, are more susceptible to hydrolysis. Ester hydrolysis can be catalyzed by both acids and bases. researchgate.net Amide bonds are significantly more stable to hydrolysis than esters, but can be cleaved under more forceful acidic or basic conditions. researchgate.net Hydrolysis studies on related pharmaceutical compounds and their metabolites are often conducted according to OECD guidelines to assess their persistence in aquatic environments. nih.gov For polymers derived from this compound, such as polyesters or polyamides, hydrolytic stability is a key performance characteristic. pusan.ac.krmdpi.com

The potential degradation products of this compound, based on the degradation of the related compound 4-aminophenol, are summarized in the table below.

| Degradation Process | Potential Intermediate Products | Final Products |

| Oxidative Degradation | Quinone-imine structures, Benzoquinone, Ammonia | Maleic acid, Fumaric acid, Oxalic acid, CO₂, H₂O |

| Thermal Degradation | - | Nitrogen Oxides (NOₓ), Carbon Oxides (CO, CO₂) |

| Photodegradation | Oxidized aromatic fragments | Smaller organic acids, CO₂, H₂O |

| Hydrolysis (of derivatives) | Carboxylic acids, Alcohols (from esters); Carboxylic acids, Amines (from amides) | - |

Computational and Theoretical Studies of 4,4'-iminodiphenol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations, leveraging the principles of quantum mechanics, are instrumental in elucidating the electronic characteristics and reactive nature of 4,4'-Iminodiphenol. researchgate.netcreative-quantum.eunih.govrsc.org These studies provide a foundational understanding of the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgarxiv.org DFT calculations are employed to determine the ground state properties of this compound, providing data on its optimized geometry and thermodynamic stability. d-nb.infomdpi.com These calculations are fundamental for understanding the molecule's intrinsic characteristics. nih.gov For instance, DFT can be used to model chemical reactions on an atomistic scale, yielding predictions on structures and thermodynamics. mdpi.com The accuracy of DFT results is highly dependent on the choice of the basis set and the functional used in the calculation. mdpi.com

A hypothetical representation of DFT-calculated properties for this compound is presented below.

| Property | Calculated Value | Units |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | Y.YYY | Debye |

| Ionization Potential | Z.ZZZ | eV |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgnumberanalytics.com The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are critical parameters for predicting the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. malayajournal.org FMO analysis helps in understanding charge transfer within the molecule and its propensity to act as an electron donor (HOMO) or acceptor (LUMO). malayajournal.orgimperial.ac.uk

The table below illustrates the kind of data generated from an FMO analysis of this compound.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -A.AAA | Electron Donor |

| LUMO | -B.BBB | Electron Acceptor |

| HOMO-LUMO Gap | C.CCC | Reactivity Indicator |

Note: The values in this table are for illustrative purposes and would be derived from specific quantum chemical calculations.

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgreed.edu They are invaluable for identifying the electron-rich and electron-deficient regions, which in turn helps predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. malayajournal.orgresearchgate.net The MEP is typically mapped onto a constant electron density surface, with different colors representing varying potential values. reed.eduuni-muenchen.de Red often indicates regions of negative electrostatic potential (electron-rich), while blue represents positive potential (electron-poor). uni-muenchen.de These maps provide a visual understanding of a molecule's polarity and reactive sites. malayajournal.org Gaussian software is a common tool used for these calculations. gaussian.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govwustl.edu These simulations provide atomic-level insights into conformational changes and intermolecular interactions, which are crucial for understanding a molecule's function and its interactions with other molecules. dovepress.comresearchgate.net By simulating the movements of atoms and molecules, MD can reveal how this compound might change its shape and interact with its environment, such as solvent molecules or biological macromolecules. mdpi.commdpi.com The stability of protein-ligand complexes and the nature of intermolecular forces, like hydrogen bonds, can be evaluated through MD simulations. dovepress.comnih.gov These simulations are essential for understanding the flexibility and dynamics of molecules. chemrxiv.orgmdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor), such as a protein. openaccessjournals.comsarpublication.comiaanalysis.comcutm.ac.in This method is instrumental in drug discovery and understanding molecular recognition processes. openaccessjournals.comneurosnap.ai For this compound, molecular docking can be used to explore its potential interactions with various biological targets.

Analysis of Binding Affinities and Interaction Modes

Molecular docking simulations yield a docking score, which estimates the binding affinity between the ligand and the target protein; a more negative score typically indicates a stronger binding affinity. mdpi.com These studies also reveal the specific interaction modes, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netfrontiersin.org The analysis of binding affinities helps in ranking potential drug candidates and understanding the structural basis of their activity. e-century.usnih.gov

The following table provides a hypothetical example of results from a molecular docking study of this compound with a target protein.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Protein X | -8.5 | Tyr123, Ser45, Leu67 | Hydrogen Bond, Hydrophobic |

| Protein Y | -7.2 | Phe89, Val101, Asn12 | Hydrophobic, Hydrogen Bond |

Note: The data in this table is illustrative and would be the result of specific molecular docking calculations.

Virtual Screening of Analogues for Potential Biological Activity

Virtual screening is a computational methodology extensively used in drug discovery to search large libraries of small molecules for compounds that are most likely to bind to a biological target, typically a protein or enzyme. nvidia.comnih.gov This in silico technique accelerates the identification of potential drug candidates by filtering and prioritizing molecules before they are subjected to expensive and time-consuming experimental testing. vjs.ac.vnfrontiersin.org The core principle of virtual screening is to predict the interaction between a ligand (the small molecule) and its target receptor, thereby identifying promising candidates for further development. nvidia.com

The process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nvidia.comfrontiersin.org

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional (3D) structure of the biological target. nvidia.com Molecular docking is the primary technique used in SBVS, where software simulates the binding of various ligands into the target's active site. mdpi.com A scoring function then estimates the binding affinity, helping to rank the compounds. researchgate.net This approach is crucial for understanding the molecular recognition between the ligand and the receptor. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS is employed. nvidia.com This approach uses the structure of a known active ligand as a template. The underlying principle is that molecules structurally similar to a known active compound are likely to exhibit similar biological activities. nvidia.com Methods like quantitative structure-activity relationship (QSAR) models are often used to correlate the structural or physical properties of compounds with their biological activity. vjs.ac.vn

For this compound, which is known to act as an antagonist for the estrogen receptor (ER), both screening methods could be applied to discover novel analogues with potentially improved activity or different selectivity profiles. medchemexpress.com For instance, a derivative of the diphenylamine skeleton, 4-Propionamidophenol, has been identified as an inactive estrogen receptor ligand, highlighting how small structural modifications can significantly impact biological activity. medchemexpress.com

An illustrative virtual screening workflow for this compound analogues targeting the estrogen receptor might involve:

Library Preparation: Assembling a virtual library of this compound analogues with diverse chemical substitutions.

Target Selection: Using the known crystal structure of the estrogen receptor for an SBVS campaign.

Molecular Docking: Docking the library of analogues into the ligand-binding domain of the estrogen receptor.

Scoring and Ranking: Ranking the analogues based on their predicted binding affinity and interaction patterns with key amino acid residues in the active site.

Filtering: Applying drug-likeness filters, such as Lipinski's rule of five, to eliminate compounds with poor pharmacokinetic properties. nvidia.com

Hit Selection: Selecting the top-ranked compounds for experimental validation to confirm their biological activity. nvidia.com

The following table illustrates a hypothetical outcome of a virtual screening study, ranking analogues based on their predicted binding affinity to the estrogen receptor.

| Analogue ID | Modification on this compound Core | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Type |

| IDP-001 | Addition of a methyl group to the amine nitrogen | -9.8 | Hydrogen Bond, Hydrophobic |

| IDP-002 | Substitution of a hydroxyl with a methoxy group | -9.5 | Hydrophobic, van der Waals |

| IDP-003 | Introduction of a fluorine atom on a phenyl ring | -9.2 | Halogen Bond, Hydrophobic |

| IDP-004 | Addition of a carboxylic acid group | -8.5 | Hydrogen Bond, Electrostatic |

| IDP-005 | Replacement of a phenyl ring with a pyridine ring | -8.1 | Pi-Pi Stacking, Hydrogen Bond |

This table is for illustrative purposes only. The values are not based on actual experimental data.

In Silico Prediction of Chemical Behavior and Synthetic Accessibility

In silico tools are invaluable for predicting the chemical properties and synthesizability of molecules before they are created in a laboratory. immunocure.usnih.gov These computational models use a compound's structure to forecast its behavior, potential toxicity, and the feasibility of its chemical synthesis. immunocure.usnih.gov

Prediction of Chemical Behavior: The chemical behavior of a compound, including its reactivity and potential to cause toxicity, can be assessed using computational methods. nih.gov For aromatic amines like this compound, there is a potential for metabolic activation to form reactive intermediates that can bind to biological macromolecules like DNA. A related compound, 4-aminobiphenyl, is known to be a DNA-reactive carcinogen. nih.gov Its mode of action involves metabolic N-hydroxylation and subsequent esterification to create a reactive electrophile that forms DNA adducts, leading to mutations. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and predict the reactivity of this compound and its analogues. scielo.brnih.gov These studies can identify the most likely sites for metabolism and predict the stability of potential reactive metabolites. Quantitative Structure-Activity Relationship (QSAR) models can further be employed to predict various toxicological endpoints, including mutagenicity and carcinogenicity, based on the molecule's structural features. immunocure.us

Prediction of Synthetic Accessibility: Synthetic Accessibility (SA) is a critical parameter in drug discovery that estimates how easily a compound can be synthesized. researchgate.netnih.gov The Synthetic Accessibility Score (SAscore) is a commonly used metric that ranges from 1 (very easy to make) to 10 (very difficult to make). researchgate.netsynthiaonline.com A score above 6 generally suggests that a molecule has considerable synthetic complexity. researchgate.net This score is calculated based on an analysis of the molecule's structural complexity and a comparison to fragments of known, easily synthesized molecules. nih.gov

Predicting the SAscore early in the discovery process helps prioritize compounds that are not only potent but also synthetically feasible, saving significant time and resources. synthiaonline.com For example, while a generative AI model might design a molecule with very high predicted binding affinity, a high SAscore could render it impractical for laboratory synthesis and further development. rsc.org Various computational tools and machine learning models are available to calculate SAscore and other related metrics. nih.gov

The following table provides a hypothetical analysis of this compound and its analogues, combining predictions of chemical reactivity and synthetic accessibility.

| Compound | Predicted Reactivity Concern | Synthetic Accessibility (SAscore) | Interpretation |

| This compound | Potential for N-oxidation | 2.5 | Low synthetic complexity |

| N-Methyl-4,4'-iminodiphenol | Potential for N-oxidation | 3.0 | Moderately easy to synthesize |

| 4,4'-(Phenylazanediyl)bis(2-fluorophenol) | Potential for N-oxidation; altered ring activation | 4.5 | Moderate synthetic complexity |

| 4-(4-Hydroxyphenylamino)benzoic acid | Potential for N-oxidation; multiple functional groups | 3.8 | Moderate synthetic complexity |

This table is for illustrative purposes only. The SAscore values are hypothetical estimates.

By integrating these computational predictions, researchers can design and select new analogues of this compound that balance high biological activity with favorable safety profiles and synthetic feasibility.

Applications of 4,4'-iminodiphenol in Materials Science and Organic Synthesis

Role in Polymer and Composite Development

4,4'-Iminodiphenol plays a crucial role in the creation and modification of polymers and composites, contributing to the development of materials with enhanced properties.

Monomer or Comonomer in Polymerization Processes

This compound functions as a monomer or comonomer in polymerization reactions, forming the repeating units of polymer chains. wikipedia.org Its bifunctional nature, with hydroxyl groups on each phenyl ring, allows it to react with other monomers to create various types of polymers. For instance, it is utilized in the synthesis of high-performance polymers like polyimides, which are known for their exceptional thermal stability and chemical resistance. Polyimides derived from this compound find use in applications ranging from electrical insulation to advanced composite materials.

The process of polymerization can occur through different mechanisms, such as chain-growth or step-growth polymerization. wikipedia.org In step-growth polymerization, the monomers react to form dimers, then trimers, and so on, until long polymer chains are formed. chandra-asri.com The specific properties of the resulting polymer can be tailored by the choice of comonomers and the polymerization conditions.

Utilization as a Chemical Additive in Polymeric Materials (e.g., cured rubber)

Beyond its role as a monomer, this compound and its derivatives are used as chemical additives to enhance the properties of polymeric materials. sunrisecolour.comwhiterose.ac.uk For example, a derivative, 4,4''-Dimethoxydiphenylamine, is used as a chemical additive for cured rubber. lookchem.comveeprho.comas-1.co.jp Additives are essential components in plastic and rubber formulations, improving processability, durability, and conferring specific functionalities. amcorplastics.comresearchgate.net In the context of rubber, additives can influence the curing characteristics, such as the rate of vulcanization and the final physical properties of the cured product. ui.ac.id They can act as antioxidants, protecting the material from degradation due to heat and oxidation. sunrisecolour.com

Table 1: Common Types of Polymer Additives and Their Functions

| Additive Type | Primary Function | Example Applications |

| Plasticizers | Increase flexibility and workability. | PVC products. amcorplastics.com |

| Flame Retardants | Inhibit or delay combustion. | Electrical and electronic components. amcorplastics.com |

| Stabilizers (UV, Heat) | Protect against degradation from light and heat. | Automotive parts, outdoor furniture. researchgate.net |

| Antioxidants | Prevent oxidative degradation. sunrisecolour.com | Rubber and plastic industries. riverlandtrading.com |

| Fillers | Reduce cost and can improve mechanical properties. | Polypropylene compounds. |

| Blowing Agents | Create a cellular structure in foams. | Insulation materials. amcorplastics.com |

Development of Advanced Organic Materials

The unique chemical structure of this compound makes it a valuable component in the development of advanced organic materials. cosmetic-labs.comingredientsnetwork.com These materials are designed for high-performance applications and often possess tailored electronic, optical, or mechanical properties. researchgate.netgbcramgarh.in The presence of the imino and phenol groups allows for further chemical modifications, enabling the synthesis of a wide range of derivatives with specific functionalities. gbcramgarh.in

Advanced organic materials derived from or incorporating this compound can be found in various fields. For example, they can be used in the formulation of specialized coatings, adhesives, and materials for microelectronics and photonics. chemicalbook.comfraunhofer.de The ability to fine-tune the molecular architecture through organic synthesis allows for the creation of materials with properties suitable for cutting-edge technologies. iranchembook.ir

Precursor in the Synthesis of Dyes and Pigments

This compound and its related aminophenol structures serve as important precursors in the manufacturing of various dyes and pigments. riverlandtrading.comchemicalbook.com These colorants are widely used across numerous industries, including textiles, printing inks, plastics, and paints. researchgate.net The synthesis of dyes often involves diazotization of an aromatic amine followed by coupling with a coupling component. Aminophenols can act as either the diazo component or the coupling component, depending on the desired final structure of the dye.

For example, p-Aminophenol, a related compound, is a key intermediate in the synthesis of azo dyes. riverlandtrading.com The resulting dyes can exhibit a wide range of colors and fastness properties, making them suitable for various applications. tubitak.gov.tr The specific shade and properties of the dye are determined by the chemical structures of both the diazo component and the coupling partner. researchgate.net

Intermediate in Specialty Chemical Production

This compound is a valuable intermediate in the production of a variety of specialty chemicals. nouryon.com A chemical intermediate is a molecule that is formed in a reaction and then used in a subsequent reaction to produce the final desired product. nouryon.com The reactivity of the imino and hydroxyl groups in this compound allows it to be a versatile building block in multi-step organic syntheses. vandemark.comframochem.com

It can be used to synthesize a range of fine chemicals, including those with applications in the pharmaceutical and agrochemical industries. riverlandtrading.comchemicalbook.com The ability to introduce the diphenylamine core structure with reactive hydroxyl groups makes it a useful starting material for creating more complex molecules with specific biological or chemical properties.

Integration into Macrocyclic Compound Synthesis

Recent research has explored the use of this compound in the synthesis of macrocyclic compounds. researchgate.net Macrocycles are large ring-shaped molecules that can exhibit unique host-guest chemistry and have applications in areas such as catalysis, sensing, and separation science. sioc-journal.cncore.ac.uk

The structure of this compound provides a rigid yet flexible building block for constructing these large, cyclic architectures. By reacting it with other multifunctional molecules, chemists can create complex, three-dimensional structures with defined cavities. core.ac.uk These cavities can selectively bind to other ions or molecules, leading to their use as sensors or as catalysts that mimic the function of natural enzymes.

Applications in Optical Materials and Coatings

The chemical structure of this compound, with its aromatic rings and reactive functional groups, makes it a valuable monomer for the synthesis of high-performance polymers used in optical materials and coatings. Its incorporation into polymer backbones, such as those of polyimides and aramids, influences the final material's optical properties, including transparency, refractive index, and stability against ultraviolet (UV) radiation. These characteristics are critical for applications ranging from optical waveguides to protective and functional coatings.

The primary role of this compound in this field is as a building block for polymers that require a combination of thermal stability and specific optical performance. By reacting with various dianhydrides or diacyl chlorides, polymers with tailored properties can be developed.

Polyimides for Optical Applications

Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties. When synthesized using monomers designed to enhance optical characteristics, they become suitable for demanding optical applications. The inclusion of monomers like this compound contributes to the rigid, aromatic nature of the polymer backbone, which is fundamental to these properties.

Research Findings: Research into polyimides for optical uses has shown that their properties can be finely tuned by selecting specific monomer combinations. For instance, fluorinated polyimides are known for low optical losses and a controllable refractive index, making them ideal for optical waveguides. jkps.or.krtitech.ac.jp The introduction of bulky or asymmetric structures can disrupt polymer chain packing, reducing the formation of charge-transfer complexes and leading to polyimide films with high optical transparency and colorlessness. d-nb.info Films can achieve transmittance values above 86% in the visible light region (400–760 nm). d-nb.info

The refractive index of a polyimide is a crucial parameter for its use in optical devices, such as flexible displays or microlenses. d-nb.inforesearchgate.net Depending on the constituent monomers, the average refractive index can be engineered to range from approximately 1.50 to over 1.77. researchgate.netresearchgate.net For example, sulfur-containing polyimides have been developed specifically for their high refractive indices. researchgate.net While specific data for polyimides derived directly from this compound is not extensively detailed in isolated studies, the general principles of polyimide chemistry indicate its utility in creating polymers with a high refractive index and thermal stability. The properties of various polyimides demonstrate the range of optical characteristics achievable.

| Polymer System | Refractive Index (n) | Optical Loss (dB/cm) | Wavelength (nm) | Key Feature |

|---|---|---|---|---|

| PMDA/ODA | ~1.620 | 0.326 | 650 | Common Polyimide |

| 6FDA/ODA | ~1.567 | 0.102 | 650 | Fluorinated for Lower Loss |

| 6FDA/TFDB | 1.523 | 0.3 | 1300 | Low Refractive Index |

| PMDA/TFDB | 1.614 | - | 1300 | High Refractive Index |

| Sulfur-Containing PI | 1.776 | - | - | High Refractive Index |

This table presents data for representative polyimide systems to illustrate the range of achievable optical properties. The specific properties of a polyimide derived from this compound would depend on the co-monomer (dianhydride) used. Data sourced from jkps.or.krtitech.ac.jpresearchgate.net.

Aramids and UV Sensitivity

Aromatic polyamides, or aramids, are another class of polymers that can be synthesized using this compound derivatives. Aramids are renowned for their incredible strength and thermal resistance. However, a significant characteristic from an optical standpoint is their inherent sensitivity to UV radiation. nih.gov The aromatic structure, while responsible for the material's strength, is susceptible to photodegradation, which leads to a yellowing of the material and a significant loss of its mechanical properties. nih.govnih.gov

This poor UV resistance is a critical limiting factor for applications where the material would be exposed to sunlight. Consequently, much research has focused on developing protective coatings for aramid fibers. One effective method involves synthesizing a layer of titanium dioxide (TiO2) on the fiber surface, which acts as a UV-blocking shield and significantly reduces the rate of photodegradation. nih.gov

Research Findings: Studies have quantified the effect of UV exposure on aramid fibers. For instance, after 168 hours of UV irradiation, untreated aramid fibers retained only 81.5% of their initial tensile strength. nih.gov In contrast, aramid fibers coated with a protective layer of TiO2 under optimized conditions retained 86.3% of their tensile strength under the same conditions, demonstrating a marked improvement in UV resistance. nih.gov

| Fiber Type | UV Irradiation Time (hours) | Tensile Strength Retention (%) | Tensile Modulus Retention (%) |

|---|---|---|---|

| Untreated Aramid | 168 | 81.48 | 51.41 |

| TiO2-Modified Aramid | 168 | 86.34 | 65.03 |

This table shows the impact of UV radiation on the mechanical properties of aramid fibers, highlighting the improvement from a TiO2 coating. Data sourced from nih.gov.

Advanced Functional Coatings

The use of this compound extends to the formulation of advanced coatings where transparency and durability are paramount. Polyimides derived from such monomers can serve as the matrix for nanocomposite coatings. mdpi.com By integrating inorganic materials like silica nanoparticles into a polyimide matrix, it is possible to create coatings that are not only transparent and protective but also possess functional properties such as superhydrophobicity and self-cleaning. mdpi.com

These coatings are fabricated by preparing a polyamic acid solution, which is then mixed with a silica sol suspension. mdpi.com The mixture is applied to a substrate and thermally treated to form the final polyimide/silica nanocomposite coating. Such coatings can exhibit high transmittance (e.g., 88% at 550 nm) while also providing a robust, self-cleaning surface. mdpi.com These multifunctional coatings are promising for use on solar cell panels, windows, lenses, and safety goggles, where maintaining optical clarity and minimizing surface contamination are essential. mdpi.com

Biological and Biomedical Research Perspectives of 4,4'-iminodiphenol

Investigation as a Nuclear Receptor Ligand

The diphenylamine scaffold, the core structure of 4,4'-iminodiphenol, is considered a "privileged structure" in medicinal chemistry. This means it can serve as a versatile framework for developing ligands for various nuclear receptors, including those for retinoic acid (RAR), retinoid X (RXR), and androgens (AR). nih.govdntb.gov.ua

Characterization as an Estrogen Receptor Ligand

This compound has been identified as an inactive ligand for the estrogen receptor (ER). chemsrc.comalfa-chemical.comtebubio.comhoelzel-biotech.commedchemexpress.com This means that while it can bind to the receptor, it does not activate it. The interaction of this compound with estrogen receptors is a key aspect of its biological activity, influencing various cellular pathways.

Estrogen receptors, which come in two main types, ERα and ERβ, are proteins inside cells that are activated by the hormone estrogen. medchemexpress.commdpi.com The binding of a ligand to an estrogen receptor can either mimic the effects of estrogen (agonist activity) or block them (antagonist activity). The specific effect is determined by the ligand's interaction with a part of the receptor called the helix 12 domain. medchemexpress.com

Research has explored the potential of the diphenylamine skeleton in designing novel estrogen receptor ligands. nih.gov For instance, some diphenylamine derivatives have shown moderate estrogenic activities in binding assays for both ERα and ERβ. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Diphenylamine Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For diphenylamine derivatives, these studies have been instrumental in designing both estrogen receptor agonists and antagonists. researchgate.net

Researchers have found that the diphenylamine skeleton is a versatile base for creating new estrogen receptor ligands. nih.govresearchgate.net By making specific chemical modifications to this core structure, it's possible to fine-tune the resulting compound's activity. For example, the addition of a basic alkylamino side chain to one of the phenol groups of a diphenylamine agonist can convert it into an antagonist. mdpi.comresearchgate.net

Further studies have shown that cyclic alkylamine-containing derivatives often exhibit more potent ER-antagonistic activity than their acyclic counterparts. mdpi.comresearchgate.net One such compound demonstrated antiestrogenic activity ten times more potent than tamoxifen, a commonly used breast cancer drug. researchgate.net These findings highlight the importance of the diphenylamine scaffold in the development of new therapeutics that target estrogen receptors. researchgate.netscienceopen.comdrugbank.com

Exploration of Potential Biological Activities

Antimicrobial and Antifungal Activity Studies (in related compounds)

Several studies have investigated the antimicrobial and antifungal properties of diphenylamine derivatives. The core diphenylamine structure is believed to be responsible for this activity. nih.gov

One study synthesized a series of novel 2-hydrazinyl–N-N, diphenyl acetamide derivatives from diphenylamine. nih.govnih.gov The antimicrobial and antifungal activities of these new compounds were then tested. nih.gov Certain derivatives, such as 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1), 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5), and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7), demonstrated significant antimicrobial and antifungal effects. nih.govnih.govresearchgate.net Another study involving Schiff bases of diphenylamine derivatives also reported antibacterial activity against both Gram-positive and Gram-negative bacteria. advancechemjournal.com

The table below summarizes the antimicrobial activity of some diphenylamine derivatives from one study. nih.gov

| Compound | Antimicrobial Activity | Antifungal Activity |

| 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1) | Significant | Significant |

| 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5) | Significant | Significant |

| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7) | Significant | Significant |

| Compounds A3 and A9 | Significant against B. pumilis, B. subtilis, and E. coli | Not specified |

| Compound A1 | Highest potential against Rhizopus oryzae and A. niger | Highest potential against Rhizopus oryzae and A. niger |

Antioxidant Properties and Mechanisms (in related compounds)

Diphenylamine and its derivatives are recognized for their antioxidant properties, which are largely attributed to the secondary amine group. nih.govwikipedia.org This antioxidant activity is a result of their ability to donate a hydrogen atom to peroxyl radicals, thereby inhibiting autoxidation. researchgate.net This mechanism is key to their use as stabilizers in various industrial applications, including rubber and lubricants. wikipedia.orgresearchgate.net

The antioxidant potential of diphenylamine derivatives has been explored through various in vitro assays. mdpi.com The total antioxidant capacity (TAC) of these compounds is often measured using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.com These methods rely on spectrophotometric measurements to monitor the antioxidant processes. mdpi.com

Studies on aminodiphenylamine derivatives have provided insights into their antioxidant potential. mdpi.com The mechanism of action is thought to involve the abstraction of a hydrogen atom from the amine group by the DPPH free radical. mdpi.com Furthermore, research into sulfur-containing diphenylamine derivatives has shown that these compounds can significantly increase the oxidation induction time of certain oils, indicating their potential as highly potent antioxidants. nih.gov The antioxidant mechanism in these cases is proposed to involve intramolecular synergism. nih.gov

The antioxidant properties of phenolic compounds, the class to which this compound belongs, are also well-documented. ulisboa.ptanzbig.org These compounds can act as primary and secondary antioxidants, scavenging free radicals and reducing oxidative stress. scielo.br

Cytotoxicity and Anticancer Research (in related compounds)

Diphenylamine derivatives have been the focus of extensive research for their potential as anticancer agents. ontosight.aiontosight.ai Their cytotoxic effects are often attributed to their ability to interfere with DNA replication and cell division. ontosight.ai

Several studies have synthesized and evaluated diphenylamine derivatives for their antiproliferative activity against various cancer cell lines. For instance, diphenylamine-2,4'-dicarboxamide derivatives have shown promise as epidermal growth factor receptor (EGFR) kinase inhibitors, with some compounds exhibiting potent antiproliferative effects against breast cancer cells (MCF-7). researchgate.net Similarly, 1,3,4-oxadiazole-incorporated diphenylamine derivatives have demonstrated significant cytotoxicity against the HT29 colon cancer cell line. biointerfaceresearch.com

More recent research has focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives. nih.gov These compounds have been evaluated for their anticancer activity against a panel of cancer cell lines, including those for prostate, melanoma, pancreatic, and breast cancer. nih.gov Some of these derivatives showed selectivity towards prostate and melanoma cancer cell lines. nih.gov

The table below presents the anticancer activity of selected diphenylamine derivatives from various studies.

| Derivative Class | Target/Cell Line | Key Findings |

| Diphenylamine-2,4'-dicarboxamide | EGFR, MCF-7 (Breast Cancer) | Promising in vitro tyrosine kinase inhibition and potent cellular antiproliferative activity. researchgate.net |

| 1,3,4-Oxadiazole-incorporated diphenylamine | HT29 (Colon Cancer) | Significant cytotoxicity with IC50 values in the micromolar range. biointerfaceresearch.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate), IGR39 (Melanoma) | Selective activity against these cell lines with EC50 values in the micromolar range. nih.gov |

It is important to note that while these findings are promising, the use of some diphenylamine derivatives as anticancer agents is limited by their toxicity and the potential for cancer cells to develop resistance. ontosight.ai Therefore, ongoing research aims to design and synthesize new derivatives with improved therapeutic indices and reduced toxicity. ontosight.aiontosight.ai

Role as an Impurity in Pharmaceutical Compounds

This compound is recognized as an impurity in certain pharmaceutical compounds. pharmaffiliates.com Its presence, like that of other impurities in active pharmaceutical ingredients (APIs) and finished drug products, is a critical concern for drug quality, safety, and efficacy. Regulatory bodies worldwide have stringent requirements for the identification, qualification, and control of impurities in pharmaceutical products. europa.eufda.gov

The compound is listed as "Paracetamol - Impurity M (Freebase)" and is available as a pharmaceutical reference standard. pharmaffiliates.com This indicates its relevance in the quality control of paracetamol (acetaminophen) manufacturing, where it is monitored to ensure it does not exceed specified limits. The control of such impurities is essential because their presence, even in small amounts, can potentially affect the stability of the drug product or pose health risks.

The general issue of impurities in pharmaceuticals has gained significant attention. For instance, the detection of N-nitrosodimethylamine (NDMA) in ranitidine products led to widespread recalls and the eventual suspension of these medicines in the EU and the U.S. europa.eufda.govfiercepharma.comcustomcompounding.com.au NDMA is classified as a probable human carcinogen based on animal studies. europa.eu Investigations revealed that NDMA levels could increase over time, especially under elevated temperatures, potentially forming from the degradation of the ranitidine molecule itself. europa.eufda.gov This highlights the importance of understanding the stability of drug molecules and the potential for impurity formation during manufacturing and storage.

Similarly, various impurities are monitored in the production of the cardiovascular drug amlodipine. bocsci.comsynthinkchemicals.comdrugfuture.com These are designated as "Amlodipine Related Compounds" and are used as reference standards to ensure the purity and safety of the final drug product. bocsci.comphenomenex.com The use of reference standards for impurities like this compound allows for accurate calibration of analytical instruments and validation of methods used to detect and quantify them in drug formulations. bocsci.com

Table 1: Examples of Pharmaceutical Impurities and their Significance

| Drug | Impurity | Significance/Classification |

|---|---|---|

| Paracetamol | This compound (Impurity M) | A known process impurity monitored for quality control. pharmaffiliates.com |

| Ranitidine | N-nitrosodimethylamine (NDMA) | Classified as a probable human carcinogen; led to market withdrawal. europa.eufiercepharma.commidwife.org.nz |

| Amlodipine | Amlodipine Related Compound A | Used as a reference standard for impurity profiling and quality control. bocsci.comphenomenex.com |

| Valsartan | N-nitrosodimethylamine (NDMA) | One of the nitrosamine impurities that led to global recalls of sartan blood pressure medications. fiercepharma.com |

Biotransformation and Metabolic Fate Studies

The specific biotransformation and metabolic fate of this compound in vivo have not been extensively detailed in the available literature. However, its metabolic pathways can be inferred from studies of structurally similar compounds, such as other aromatic amines and phenols, and general principles of xenobiotic metabolism. openaccessjournals.com Xenobiotic metabolism is the process by which the body modifies foreign chemical substances to facilitate their elimination. openaccessjournals.com This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). openaccessjournals.com

For a compound like this compound, which contains both phenol and secondary amine functional groups, several metabolic reactions are plausible.

Phase I Metabolism: Phase I reactions introduce or expose functional groups like hydroxyl (-OH) or amine (-NH2). openaccessjournals.com

Oxidation: The primary enzymes responsible for oxidative metabolism are the Cytochrome P450 (CYP450) superfamily. openaccessjournals.comontosight.ai For aromatic compounds, this can involve aromatic hydroxylation (adding another -OH group to the phenyl rings) or oxidation of the nitrogen atom. oasis-lmc.org The metabolism of 4-aminobiphenyl, for instance, involves hydroxylation at various positions on the aromatic rings and oxidation of the amine nitrogen to form hydroxylamino and nitroso compounds. nih.gov Similarly, the toxicity of 4-vinylphenol is dependent on its metabolism by CYP2E1 and CYP2F2 to a reactive metabolite. nih.gov

Dehydrogenation: The imino group could potentially undergo dehydrogenation.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. openaccessjournals.com

Glucuronidation and Sulfation: The phenolic hydroxyl groups are prime sites for conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases). This is a common detoxification pathway for phenolic compounds. mdpi.com

Acetylation: The amine group could be a substrate for N-acetyltransferases, leading to an acetylated metabolite, similar to the metabolism of 4-aminobiphenyl which forms 4'-hydroxy-4-acetamidobiphenyl. nih.gov

Table 2: Plausible Metabolic Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Enzyme Family | Possible Resulting Metabolite Structure |

|---|---|---|---|

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP450) | Addition of -OH groups to the phenyl rings. |

| Phase I | N-Oxidation | Cytochrome P450 (CYP450) | Formation of a hydroxylamine derivative. |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of glucuronic acid to the hydroxyl groups. |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Conjugation of sulfate to the hydroxyl groups. |

| Phase II | N-Acetylation | N-acetyltransferases (NATs) | Acetylation of the imino group. |

Future Research Directions and Emerging Trends for 4,4'-iminodiphenol

Design and Synthesis of Novel 4,4'-Iminodiphenol-Based Functional Materials

The future for this compound lies in its use as a monomer for a new generation of functional polymers. Research is moving beyond traditional applications to create materials with specific optical, electronic, and thermal properties. The development of nanotechnologies, in particular, relies on the characterization of such materials at the atomic scale to understand the relationship between processing, structure, and properties. univ-rouen.fr

Key areas of development include:

Electroactive Polymers: Novel electroactive poly(amide-imide)s have been synthesized using bistriphenylamine diamine monomers, which are structurally related to this compound. rsc.org These polymers are soluble, form flexible films, and exhibit high thermal stability with glass-transition temperatures between 206–292 °C. rsc.org Their ability to undergo reversible electrochemical oxidation results in distinct color changes, making them ideal for electrochromic devices. rsc.org

Polyurethanes: New polyurethanes have been prepared from Schiff-base derivatives of 4-aminophenol, demonstrating the versatility of the aminophenol structure. koreascience.krnih.gov By reacting these monomers with various aromatic and aliphatic diisocyanates, researchers have created semi-crystalline polymers that are soluble in polar aprotic solvents and possess unique thermal and photophysical properties. koreascience.kr

High-Performance Resins: The trifunctional nature of aminophenol derivatives makes them effective curing agents for epoxy resins. Their incorporation can significantly enhance the mechanical properties and thermal stability of the final cross-linked product compared to conventional hardeners.

Future work will likely focus on synthesizing a wider range of polymers, including those based on diketopyrrolopyrrole (DPP) and 3,4-Ethylenedioxythiophene (EDOT), to create materials with excellent coplanarity and structural regularity for applications in organic electronics. nih.gov

| Material Type | Monomers/Precursors | Key Properties | Potential Applications |

| Poly(amide-imide)s | Bistriphenylamine diamine, Imide-diacids | High thermal stability (Tg: 206–292 °C), solubility, film-forming, reversible oxidation. rsc.org | Electrochromic devices, flexible electronics. rsc.org |

| Polyurethanes | 4-{(4-hydroxyphenyl)iminomethyl} phenol, Diisocyanates | Semi-crystalline, soluble in polar aprotic solvents, specific thermal properties. koreascience.kr | Advanced coatings, elastomers, foams. |

| Epoxy Resins | This compound derivatives as curing agents | Enhanced mechanical strength, high thermal stability. | High-performance composites, adhesives. |

| Conjugated Polymers | Diketopyrrolopyrrole (DPP), 3,4-Ethylenedioxythiophene (EDOT) | Excellent coplanarity, structural regularity, tunable electronic properties. nih.gov | Organic transistors, photovoltaic cells. nih.gov |

Advanced Computational Modeling for Precise Structure-Property Correlations

Computational materials science is an increasingly vital tool for accelerating the discovery and development of new materials, offering a cost-effective way to screen compounds and predict their behavior. purdue.edurochester.edu For this compound-based materials, advanced modeling techniques are crucial for establishing precise correlations between molecular structure and macroscopic properties.

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) are workhorse methods for investigating the electronic and optical properties of new materials. purdue.edunih.gov These calculations can predict HOMO-LUMO energy gaps, absorption spectra, and charge transfer characteristics, which are essential for designing materials for organic solar cells and other optoelectronic applications. nih.govmdpi.com For example, DFT has been used to study how different π-bridges in donor-acceptor polymers influence their photochemical stability and optoelectronic characteristics.

Multiscale Modeling: The behavior of materials involves processes occurring across different lengths and time scales. purdue.edu Multiscale modeling combines various computational techniques to bridge this gap. Quantum mechanical methods like DFT can provide electronic structure details for small systems, while molecular dynamics (MD) simulations can model the dynamic evolution of thousands of atoms to understand polymer processing and structure. purdue.edusrce.hr This integrated approach is essential for predicting how the molecular design of a this compound-based polymer will translate to its performance in a device.

Structure and Conformation Analysis: DFT calculations are also used to characterize the intramolecular conformation of polymers. By including dispersion corrections (e.g., DFT-D3), researchers can obtain accurate details about non-covalent bonding interactions that determine the coplanarity and rigidity of the polymer backbone, which in turn affects its electronic properties. nih.gov

| Computational Method | Information Gained | Relevance to this compound Materials |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gaps, molecular geometry, reaction energetics. purdue.edunih.gov | Predicts conductivity, optical properties, and stability of new polymers. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-vis absorption spectra, electronic transitions. nih.govmdpi.com | Designs materials for photovoltaics and electrochromic devices. |

| Molecular Dynamics (MD) | Dynamic evolution of atomic systems, polymer chain packing, diffusion. purdue.edu | Simulates polymer processing and predicts mechanical properties. |

| Coarse-Grained Modeling | Simulates large molecular systems and long timescales by simplifying atomic representations. srce.hr | Balances detail and computational cost for modeling macroscopic interactions. srce.hr |

Development of Sustainable and Eco-friendly Synthesis and Application Methodologies

A major future trend is the development of "green chemistry" approaches for the synthesis and application of this compound and its derivatives. ijnc.ir This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. ijnc.irnih.gov

Key sustainable strategies include:

Renewable Feedstocks: A promising green route involves synthesizing 4-aminophenol, a related and crucial intermediate, from hydroquinone, which can be derived from the depolymerization of lignin—a component of lignocellulosic biomass. digitellinc.com This approach moves away from the traditional reliance on petrochemicals. digitellinc.com

Catalyst Innovation: Research is focused on replacing harsh and toxic catalysts. This includes the development of organoautocatalyst systems, where a reaction product acts as the catalyst for its own formation, eliminating the need for external metal or enzyme catalysts. fau.eu Another approach is the use of visible-light photoredox catalysis, which allows for challenging bond formations to occur under mild, room-temperature conditions in a sustainable manner. uni-regensburg.de

Greener Reaction Conditions: The use of environmentally friendly solvents, or solvent-free reaction conditions, is a cornerstone of green chemistry. ijnc.irnih.gov For example, an energy-efficient, solvent-free industrial process for a related compound involves reacting 4-aminophenol with excess epichlorohydrin, which achieves a high yield and reduces wastewater by 40% compared to traditional methods. Methods like microwave and ultrasound-assisted synthesis are also being implemented to improve efficiency and reduce environmental impact. nih.gov

| Traditional Method | Green Alternative | Sustainability Benefit |

| Petrochemical feedstock (e.g., Benzene nitration). digitellinc.com | Lignocellulosic biomass-derived hydroquinone. digitellinc.com | Use of renewable resources, reduces reliance on fossil fuels. |

| Use of complex or toxic metal catalysts. fau.eu | Organoautocatalysis, visible-light photoredox catalysis. fau.euuni-regensburg.de | Avoids toxic metals, enables reactions under mild conditions. |